Adult Gut Motility Potency: nsDSK II Is 15-Fold Less Potent than nsDSK I in Decreasing Foregut Contractions
In a direct head-to-head in vivo assay on adult Drosophila melanogaster foregut (crop) contractions, nsDSK I and nsDSK II were both shown to decrease contraction frequency, but with distinctly different potencies [1]. The EC₅₀ for nsDSK I was approximately 2 × 10⁻⁹ M, whereas the EC₅₀ for nsDSK II was approximately 3 × 10⁻⁸ M [1]. This represents a 15-fold higher concentration requirement for nsDSK II to achieve comparable gut motility inhibition. Importantly, this was the first demonstration that non-sulfated sulfakinins are biologically active, challenging the prior assumption that tyrosine sulfation was obligatory for sulfakinin function [1].
| Evidence Dimension | In vivo adult foregut (crop) contraction inhibition potency (EC₅₀) |
|---|---|
| Target Compound Data | nsDSK II EC₅₀ ≈ 3 × 10⁻⁸ M (30 nM) |
| Comparator Or Baseline | nsDSK I EC₅₀ ≈ 2 × 10⁻⁹ M (2 nM) |
| Quantified Difference | nsDSK II requires ~15-fold higher concentration than nsDSK I to achieve comparable effect |
| Conditions | Adult D. melanogaster foregut (crop) in vivo; Oregon R strain; 2–4 day adults |
Why This Matters
Procurement decisions must account for the 15-fold potency differential: experiments designed with nsDSK I concentration assumptions will yield under-dosed or ineffective nsDSK II treatments if concentrations are not adjusted appropriately.
- [1] Nichols, R. (2007). The first nonsulfated sulfakinin activity reported suggests nsDSK acts in gut biology. Peptides, 28(4): 767–773. DOI: 10.1016/j.peptides.2007.01.009. View Source
